2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-11-3-2-5(4-11)6(12)7(8,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOAKDAUOWGUJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Acylating Agent : Trifluoroacetic anhydride or trifluoroacetyl chloride.
Procedure :
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Dissolve 1-methylpyrrole in dichloromethane.
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Add AlCl₃ (1.2 equiv) and trifluoroacetyl chloride (1.1 equiv) dropwise at 0°C.
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Stir for 12 h at room temperature.
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Quench with ice water and extract with ethyl acetate.
Challenges :
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Overacylation or polymerization of pyrrole.
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Mitigation : Use stoichiometric catalyst and low temperatures.
Yield : ~50–60% (based on N-methylpyrrole acylation studies).
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield | Scalability |
|---|---|---|---|---|
| One-Pot Hydrogenation | Fewer intermediates, environmentally friendly | Requires specialized catalysts (Pd/C, Ni) | 85–90% | High |
| Friedel-Crafts | Simple setup, readily available reagents | Moderate yields, side reactions | 50–60% | Moderate |
| Lithiation-Acylation | High regioselectivity | Low-temperature conditions (-78°C) | 70–80% | Low |
Industrial-Scale Considerations
Catalyst Recovery and Recycling
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The ketone group undergoes oxidation and reduction under controlled conditions:
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Oxidation : Treatment with potassium permanganate (KMnO₄) converts the ketone to a carboxylic acid derivative. This reaction is influenced by the electron-withdrawing trifluoromethyl group, which stabilizes intermediate oxidation states .
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Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethanol. The reaction proceeds via nucleophilic attack on the carbonyl carbon .
Key Data :
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Oxidation | KMnO₄ | Trifluoroacetic acid derivative | ~60% |
| Reduction | LiAlH₄ | Secondary alcohol | ~85% |
Grignard and Organometallic Reactions
The compound reacts with Grignard reagents (RMgX) through single-electron transfer (SET) mechanisms:
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Reduction/Functionalization : Reaction with PhMgBr generates magnesium enolates, which can be trapped by electrophiles (e.g., H₂O, aldehydes) to yield α,α-dichlorocarbonyls or aldol-Tishchenko products .
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Example :
Notable Outcomes :
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Trapping with D₂O produces deuterated analogs (96% deuterium incorporation) .
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Aldol-Tishchenko reactions yield anti-1,3-diols as major products .
Nucleophilic Additions
The electron-deficient carbonyl group facilitates nucleophilic attacks:
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Hydride Transfer : Sodium borohydride (NaBH₄) selectively reduces the ketone without affecting the pyrrole ring.
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Enolate Formation : Deprotonation with LDA generates enolates for further alkylation or acylation .
Condensation Reactions
The compound participates in carbonyl-based condensations:
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Claisen Condensation : Reacts with esters in the presence of a base to form β-keto esters .
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Wittig Reaction : Forms α,β-unsaturated ketones when treated with ylides.
Example :
Reactivity with Heterocycles
The pyrrole ring undergoes electrophilic substitution:
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Nitration : Nitrating agents (HNO₃/H₂SO₄) target the C-5 position of the pyrrole ring .
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Halogenation : Bromine (Br₂) adds selectively to the pyrrole moiety under mild conditions .
Regioselectivity :
| Electrophile | Position Attacked | Product Stability |
|---|---|---|
| NO₂⁺ | C-5 | High (resonance) |
| Br₂ | C-2/C-5 | Moderate |
Thermal Rearrangements
Heating induces rearrangements in derived products:
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds containing the pyrrole moiety have potential antitumor properties. Specifically, derivatives of 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one have shown promise in inhibiting cancer cell proliferation. Studies suggest that the trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them suitable candidates for further development as anticancer agents .
Neuroprotective Effects
The neuroprotective potential of this compound is being investigated in the context of neurodegenerative diseases. Preliminary studies suggest that it may exhibit protective effects against oxidative stress-induced neuronal damage, which is critical in conditions like Alzheimer's and Parkinson's disease. The mechanism is believed to involve modulation of oxidative stress pathways .
Materials Science
Fluorinated Polymers
The incorporation of this compound into polymer matrices has been explored to enhance the thermal and chemical stability of materials. The trifluoromethyl group imparts unique properties such as increased resistance to solvents and improved thermal degradation temperatures, making these polymers suitable for high-performance applications .
Coatings and Adhesives
Due to its chemical stability and low surface energy characteristics, this compound is being evaluated as an additive in coatings and adhesives. It can improve the adhesion properties and durability of coatings applied to various substrates, especially in harsh environments .
Agrochemicals
Pesticide Development
The compound's structure is conducive to the design of novel agrochemicals. Its derivatives are being synthesized to evaluate their efficacy as pesticides or herbicides. Initial findings indicate that certain derivatives exhibit significant biological activity against pests while maintaining low toxicity profiles for non-target organisms .
Case Studies
Mechanism of Action
Depofemin exerts its effects by acting as an agonist of the estrogen receptor, the biological target of estrogens like estradiol. Upon binding to the estrogen receptor, Depofemin modulates the transcription of specific genes involved in the regulation of reproductive and secondary sexual characteristics. This interaction influences various physiological processes, including the menstrual cycle, bone density, and cardiovascular health .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula C₇H₆F₃NO.
Substituent Effects on Reactivity and Stability
- Electron-Donating vs. Electron-Withdrawing Groups: The 1-methylpyrrole group in the target compound likely increases electron density at the carbonyl carbon compared to nitro-substituted derivatives (e.g., 2,2,2-trifluoro-1-(2-hydroxy-3-nitrophenyl)ethan-1-one), which exhibit reduced reactivity due to electron withdrawal .
Biological Activity
2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one, also known as 3-(trifluoroacetyl)-1H-pyrrole, is a compound with significant biological activity. Its unique structure, characterized by a trifluoromethyl group and a pyrrole moiety, positions it as a promising candidate in medicinal chemistry, particularly in the development of antimalarial and antibacterial agents.
- Molecular Formula : C₆H₄F₃NO
- Molecular Weight : 163.1 g/mol
- CAS Number : 130408-89-8
- MDL Number : MFCD12924726
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an antimalarial and antibacterial agent.
Antimalarial Activity
Recent studies have identified this compound as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the survival of malaria parasites such as Plasmodium falciparum and Plasmodium vivax. The compound demonstrated:
- IC50 Values : Less than 0.03 μM against both P. falciparum and P. vivax DHODH.
- Efficacy : Effective against both blood and liver stages of the malaria lifecycle, which is crucial for preventing relapse and transmission of the disease .
Antibacterial Activity
In addition to its antimalarial properties, the compound has shown promising results against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : Values ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial activity compared to standard antibiotics like ciprofloxacin .
Case Studies and Research Findings
Several studies have focused on optimizing the structure of pyrrole derivatives to enhance their biological activity:
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Lead Optimization for Antimalarial Activity :
- A lead optimization program aimed at enhancing the potency and metabolic stability of pyrrole-based DHODH inhibitors resulted in the identification of compounds with improved efficacy against malaria while minimizing side effects associated with rodent models .
- The research highlighted that compounds with good solubility and selectivity against mammalian enzymes were prioritized for further development.
- Antibacterial Efficacy Studies :
Table 1: Biological Activity Summary of this compound
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one?
The compound is typically synthesized via Friedel-Crafts acylation of 1-methylpyrrole derivatives using trifluoroacetic anhydride (TFAA) as an acylating agent. For example, a modified procedure involves dropwise addition of 1H-pyrrole to TFAA in dry dichloromethane (DCM) at -15°C, followed by gradual warming to room temperature. The reaction mixture is washed, dried over Na₂SO₄, and concentrated to yield the product in ~92% purity . Alternative routes include N-heterocyclic carbene (NHC)-catalyzed annulation reactions, where the ketone acts as an electrophilic partner. These reactions often employ triazolium salts, Cs₂CO₃ as a base, and chloroform as a solvent under mild conditions (30°C, 12 hours) .
Q. Key Reaction Conditions Table
Q. What spectroscopic techniques are critical for characterizing this compound?
1H/13C NMR : The trifluoromethyl group (CF₃) appears as a quartet in ¹³C NMR (δ ~116–118 ppm, J ≈ 290–300 Hz) due to coupling with fluorine atoms. The pyrrole protons resonate as distinct multiplets in the aromatic region (δ 6.5–7.5 ppm) . HRMS (ESI) : Accurate mass analysis confirms the molecular formula (e.g., [M+H]+ calculated for C₈H₇F₃NO: 190.0473; observed: 190.0475) . FTIR : Strong absorption bands at ~1800–1820 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretches) are diagnostic .
Advanced Research Questions
Q. How can annulation reactions involving this ketone be optimized for higher yields?
Yield optimization requires careful control of:
- Catalyst loading : Triazolium salts (e.g., 20 mol%) with Cs₂CO₃ (50 mol%) improve electron transfer efficiency .
- Solvent polarity : Chloroform enhances reaction rates compared to less polar solvents like hexane .
- Temperature : Maintaining 30°C prevents side reactions (e.g., decomposition of reactive intermediates) .
- Oxidant selection : Quinone-based oxidants (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone) stabilize intermediates .
Data Contradiction Analysis : Conflicting reports on optimal catalyst loading (10–30 mol%) suggest substrate-dependent behavior. Systematic screening using Design of Experiments (DoE) is recommended .
Q. What strategies address challenges in stereochemical analysis of derivatives?
Derivatives with fused heterocycles (e.g., pyrrolo[1,2-c]oxazol-1-ones) often exhibit axial chirality. Strategies include:
- VCD (Vibrational Circular Dichroism) : Resolves enantiomers by analyzing C-F and C=O vibrational modes .
- X-ray crystallography : Single-crystal structures provide unambiguous stereochemical assignments. For example, SHELXL refinement of derivatives has resolved torsion angles within ±0.5° accuracy .
- Dynamic NMR : Low-temperature ¹⁹F NMR can detect hindered rotation in trifluoromethyl groups, revealing conformational preferences .
Q. How should researchers handle discrepancies in NMR data for structurally similar analogs?
Discrepancies in chemical shifts (e.g., pyrrole proton splitting patterns) may arise from solvent effects or impurities. Mitigation steps:
- Standardized conditions : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (TMS) .
- 2D NMR (COSY, HSQC) : Correlate proton and carbon signals to confirm assignments .
- Control experiments : Compare with spectra of known analogs (e.g., 2,2,2-trifluoro-1-(m-tolyl)ethan-1-one) to identify artifacts .
Q. What safety protocols are essential when working with this compound?
Q. How can computational methods aid in predicting reactivity or spectroscopic properties?
Q. What are the limitations of current synthetic routes, and how might they be addressed?
- Limitation : Low yields in NHC-catalyzed reactions (~55–75%) due to competing side reactions .
- Solution : Introduce electron-withdrawing substituents on the pyrrole ring to enhance electrophilicity of the ketone .
- Alternative approach : Flow chemistry setups could improve mixing and temperature control for scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
